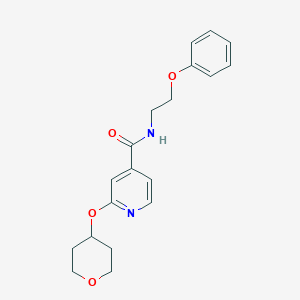

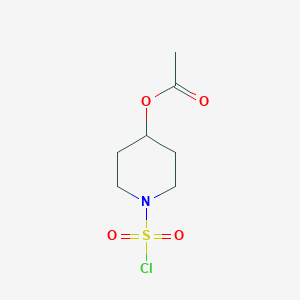

![molecular formula C26H21N3O3S2 B2959712 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 328027-93-6](/img/structure/B2959712.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several interesting functional groups, including a benzothiazole, a tetrahydrobenzothiophene, and a pyrrolidinedione (also known as a succinimide). These groups suggest that the compound may have interesting chemical and biological properties.

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized via condensation reactions, where two molecules are joined together with the loss of a small molecule, often water.Molecular Structure Analysis

The benzothiazole and tetrahydrobenzothiophene rings in the compound are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The succinimide group is a cyclic imide, which is a type of amide. Amides can participate in hydrogen bonding, which can affect the compound’s solubility and reactivity.Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the amide group in the succinimide could potentially be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of aromatic rings and a succinimide in the compound suggest that it might have moderate to low solubility in water, depending on the pH and the presence of any substituents.Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-benzothiazol-2-yl-amides, including compounds structurally similar to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, has been successfully achieved through copper-catalyzed intramolecular cyclization processes. These methods enable the formation of various substituted amides under mild conditions, yielding products with good to excellent yields. Such synthetic routes are crucial for the preparation of compounds used in further pharmacological and materials research applications (Wang et al., 2008).

Applications in Organic Materials and Pharmaceuticals

Research has demonstrated the capability of using thiazole and benzothiazole derivatives as building blocks for the development of organic materials and pharmaceuticals. For instance, the TEMPO-catalyzed electrochemical C–H thiolation technique has facilitated the uniform synthesis of benzothiazoles and thiazolopyridines, compounds that are prevalent in various pharmaceuticals and organic materials. This metal- and reagent-free method indicates the potential of benzothiazole derivatives in the efficient and environmentally friendly synthesis of valuable chemical entities (Qian et al., 2017).

Antimicrobial and Anticancer Activities

The structural motif of benzothiazole, as found in N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, has been explored for its antimicrobial and anticancer activities. Various studies have synthesized benzothiazole derivatives and evaluated their biological activities. For example, the synthesis and antimicrobial activity of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives highlight the potential of such compounds in developing new antimicrobial agents. Moreover, benzothiazole derivatives have been evaluated for their anticancer properties, showcasing their utility in drug development processes (Gouda et al., 2010).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical, it should be handled with appropriate safety precautions.

Direcciones Futuras

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve modifying the structure of the compound to see how this affects its properties.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S2/c30-21-13-14-22(31)29(21)16-11-9-15(10-12-16)24(32)28-26-23(17-5-1-3-7-19(17)33-26)25-27-18-6-2-4-8-20(18)34-25/h2,4,6,8-12H,1,3,5,7,13-14H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKBSYSWEHIUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

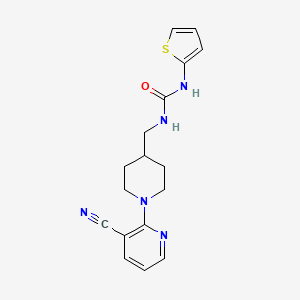

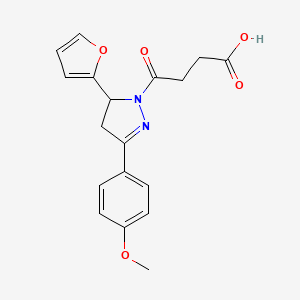

![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)

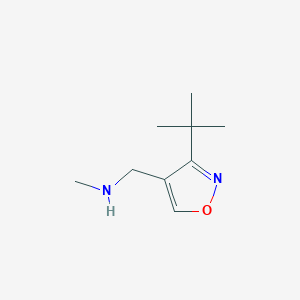

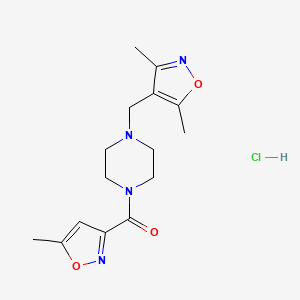

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)

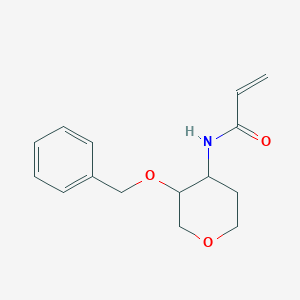

![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)

![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)

![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)